molecular formula C17H13Cl2N3O4 B2372082 N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 895442-21-4

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No. B2372082
CAS RN: 895442-21-4
M. Wt: 394.21
InChI Key: CCPGPGLIDYSKSF-UHFFFAOYSA-N
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Description

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide, also known as DCF, is a chemical compound that has been widely studied in scientific research. This compound has shown promising results in various fields, including cancer research, neuroprotection, and anti-inflammatory effects. In

Scientific Research Applications

Antioxidant Activity

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide derivatives have been explored for their antioxidant properties. For example, Shakir, Ariffin, and Abdulla (2014) synthesized 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols and assessed their antioxidant abilities using DPPH and FRAP assays. Some compounds demonstrated significant free-radical scavenging ability in both assays (Shakir, Ariffin, & Abdulla, 2014).

Anticancer and Antimycobacterial Agents

Polkam et al. (2017) reported on the synthesis of regioisomeric analogues of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide, which were screened for anticancer properties using in vitro studies. Some compounds showed superior activity against various cancer cell lines, also displaying antimycobacterial properties (Polkam et al., 2017).

Radio-Ligand Synthesis

A. Jalilian et al. (2004) synthesized a compound related to N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide for use as a radio-ligand in biological studies. This compound showed potential in anticonvulsant activity against pentylenetetrazole-induced convulsion (Jalilian et al., 2004).

Antimicrobial Activity

Compounds derived from N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide have shown promising antimicrobial activities. Fenhua Wang et al. (2006) synthesized derivatives that demonstrated good fungicidal activity (Fenhua Wang, Qin, & Huang, 2006). Similarly, K. Kapadiya et al. (2020) synthesized derivatives with significant in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

Anti-Inflammatory and Anti-Thrombotic Properties

Muhammadasim Raza Basra et al. (2019) investigated the anti-inflammatory and anti-thrombotic properties of 1,3,4-oxadiazole derivatives. In vivo and in vitro studies suggested potent anti-inflammatory compounds, with some also showing significant roles in enhancing clotting time (Basra et al., 2019).

properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O4/c1-24-13-5-3-4-10(14(13)25-2)15(23)20-17-22-21-16(26-17)11-8-9(18)6-7-12(11)19/h3-8H,1-2H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPGPGLIDYSKSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide

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